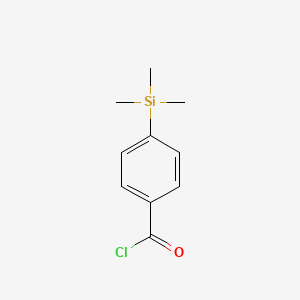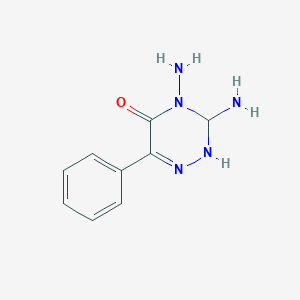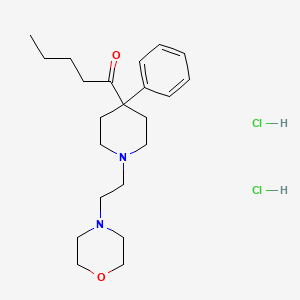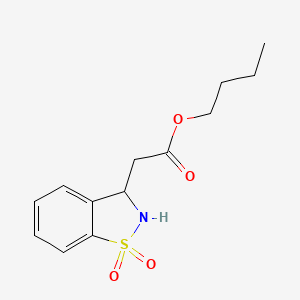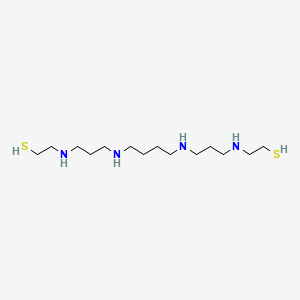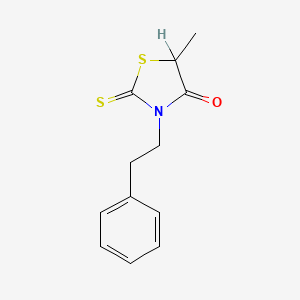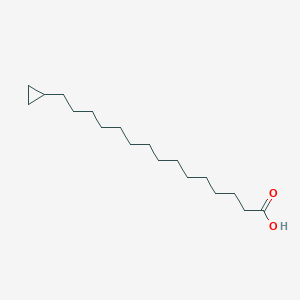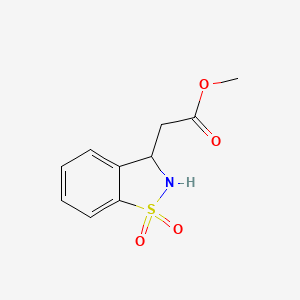
1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide is a chemical compound with the molecular formula C10H9NO5S. It is also known as a derivative of benzisothiazoline, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide typically involves the reaction of benzisothiazoline derivatives with acetic acid and methyl ester under controlled conditions. One common method involves the use of a catalyst such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) in tetrahydrofuran (THF) to facilitate the reaction . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzisothiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
類似化合物との比較
Similar Compounds
1,2-Benzisothiazoline-3-acetic acid: A closely related compound with similar chemical properties.
1,2-Benzisothiazoline-3-acetic acid, ethyl ester, 1,1-dioxide: Another ester derivative with comparable reactivity.
1,2-Benzisothiazoline-3-acetic acid, propyl ester, 1,1-dioxide: A longer-chain ester with similar applications.
Uniqueness
1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The methyl ester group makes it more hydrophobic compared to other ester derivatives, potentially affecting its interaction with biological membranes and enzymes.
特性
CAS番号 |
21416-93-3 |
|---|---|
分子式 |
C10H11NO4S |
分子量 |
241.27 g/mol |
IUPAC名 |
methyl 2-(1,1-dioxo-2,3-dihydro-1,2-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C10H11NO4S/c1-15-10(12)6-8-7-4-2-3-5-9(7)16(13,14)11-8/h2-5,8,11H,6H2,1H3 |
InChIキー |
RCLRCEOXSRMFPJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1C2=CC=CC=C2S(=O)(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
